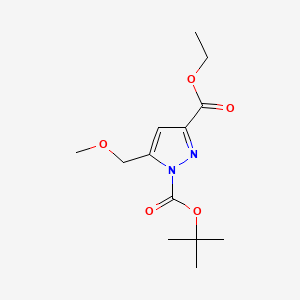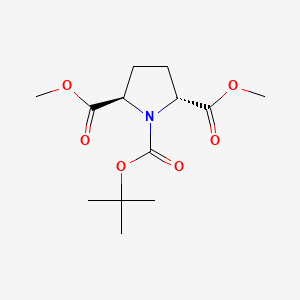
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate is a complex compound that features iridium in its +3 oxidation state. This compound is notable for its unique coordination environment, which includes ligands such as 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 2-pyridin-2-ylpyridine, along with hexafluorophosphate as the counterion. The presence of iridium in this compound makes it particularly interesting for various applications in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the coordination of iridium(III) chloride with the respective ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under inert atmosphere conditions to prevent oxidation. The ligands are added to the iridium(III) chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process. The resulting complex is then purified by recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization equipment to ensure high purity of the final product .
化学反应分析
Types of Reactions
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the iridium center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new iridium complexes with different ligand environments .
科学研究应用
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its anticancer properties, where it can induce apoptosis in cancer cells.
作用机制
The mechanism of action of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate involves the interaction of the iridium center with various molecular targets. In catalytic applications, the iridium center facilitates the activation of substrates through coordination and electron transfer processes. In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds include other iridium(III) complexes with different ligand environments, such as:
- Iridium(III) bis(2-phenylpyridine) acetylacetonate
- Iridium(III) tris(2-phenylpyridine)
- Iridium(III) bis(2-(2,4-difluorophenyl)pyridine) picolinate .
Uniqueness
The uniqueness of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate lies in its specific ligand environment, which imparts distinct photophysical and catalytic properties. The presence of 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 2-pyridin-2-ylpyridine ligands enhances its stability and reactivity compared to other iridium(III) complexes .
属性
分子式 |
C36H32F6IrN4P |
|---|---|
分子量 |
857.8 g/mol |
IUPAC 名称 |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C10H8N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-8H;;/q2*-1;;-1;+3 |
InChI 键 |
GXEGIDVSNPDUPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)

![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)










